molecular formula C14H20N2O4S B4024189 1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine

1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine

Cat. No. B4024189
M. Wt: 312.39 g/mol
InChI Key: JCWGCLZJGLSHAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine involves several key steps, including nitration and reduction processes. Warren and Knaus (1987) described a method through the 1,3-dipolar cycloaddition reaction of 1-methyl- and 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridines with organic azides, leading to the synthesis of sulfon(cyan)amides. Nitration of the phenylethyl analogue followed by reduction with palladium-on-charcoal and hydrazine produced the aminophenyl analogue, which is a step towards synthesizing the target compound (Warren & Knaus, 1987).

Molecular Structure Analysis

The crystal and molecular structure of related piperidine derivatives has been reported by several studies, providing insights into the geometric configuration and conformation of the piperidine ring. For instance, Prasad et al. (2008) characterized the crystal structure of a related compound, demonstrating that the piperidine ring adopts a chair conformation, with the geometry around the nitrogen atom being of particular interest due to its bond angles and the distorted tetrahedral geometry around the sulfur atom (Prasad et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine can include sulfonation, nitration, and reduction steps. These reactions are fundamental in modifying the chemical structure to achieve desired properties or functionalities. The introduction of the nitro group and subsequent reactions, for example, plays a crucial role in the synthesis of pharmacologically active compounds, as indicated by the synthesis pathways described in the research.

Physical Properties Analysis

The physical properties of compounds like 1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. Crystallographic studies offer valuable data on the molecular and crystal structure, which directly influences physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are critical for the compound's applications in synthesis and medicinal chemistry. Studies such as those conducted by Ashimori et al. (1991) provide insights into the optically active derivatives of related compounds, highlighting the importance of stereochemistry in determining chemical behavior and activity (Ashimori et al., 1991).

properties

IUPAC Name

1-[1-(4-nitrophenyl)sulfonylpropan-2-yl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-12(15-9-3-2-4-10-15)11-21(19,20)14-7-5-13(6-8-14)16(17)18/h5-8,12H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWGCLZJGLSHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.